molecular formula C19H21ClN2O3S B2932315 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide CAS No. 1206986-53-9

3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide

Cat. No.: B2932315
CAS No.: 1206986-53-9
M. Wt: 392.9
InChI Key: UWRIKAHTZYGGIG-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro and methyl group at positions 3 and 2 of the benzene ring, respectively. The sulfonamide group is attached to a phenyl ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.

Properties

IUPAC Name

3-chloro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-17(20)5-4-6-18(14)26(24,25)21-16-9-7-15(8-10-16)13-19(23)22-11-2-3-12-22/h4-10,21H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIKAHTZYGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methylbenzenesulfonamide, followed by the formation of the 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety through a series of substitution and coupling reactions. Reaction conditions often require the use of specific reagents and solvents under controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more streamlined and scalable methods, such as automated continuous-flow synthesis. This allows for higher efficiency, reduced reaction times, and consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Selective reduction can target the pyrrolidine ring or the carbonyl group.

  • Substitution: : Electrophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: : Halogenation can be carried out using halogen sources like chlorine or bromine under acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Reduced pyrrolidine and carbonyl functionalities.

  • Substitution: : Halogenated aromatic derivatives.

Biological Activity

The compound 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C14H19ClN2O4S
  • Molecular Weight : 346.83 g/mol
  • SMILES Notation : COc1ccc(cc1Cl)S(=O)(=O)NC(C)C(=O)N1CCCC1

Physical Properties

PropertyValue
Molecular Weight346.83 g/mol
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to this compound. In vitro tests have shown that compounds containing a pyrrolidine moiety exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. The presence of the sulfonamide group is crucial for its antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Another research focused on the antifungal properties of pyrrolidine-based compounds, revealing that certain derivatives were effective against Candida albicans , with MIC values ranging from 16.6916.69 to 78.2378.23 µM .
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring and the introduction of halogen substituents significantly influence the biological activity of these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the provided evidence:

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound 3-Cl, 2-Me, 4-(2-oxo-2-pyrrolidin-1-yl-ethyl)phenyl ~391.6* Not reported Sulfonamide, pyrrolidine, ketone
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide Pyrazolo-pyrimidine, chromen-4-one, fluoro groups 589.1 175–178 Sulfonamide, pyrazolo-pyrimidine, chromenone
4-Methyl-N-[(2-Oxo-1,3-Thiazolidin-3-yl)Carbonyl]Benzenesulfonamide 4-Me, thiazolidinone-linked carbonyl Not reported Not reported Sulfonamide, thiazolidinone, carbonyl
5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide Benzothiophene core, propylsulfonyl group Not reported Not reported Benzothiophene, sulfonamide, sulfonyl
N-[5-tert-Butyl-4-{[(2S)-6-Hydroxy-2-(1-Methylethyl)-4-Oxo-2-(2-Phenylethyl)-3,4-Dihydro-2H-Pyran-5-yl]Sulfanyl}-2-Methylphenyl]-4-Cyanobenzenesulfonamide Dihydropyran, tert-butyl, cyano group Not reported Not reported Sulfonamide, dihydropyran, cyano

*Estimated based on molecular formula.

Key Observations:
  • Target vs. Pyrazolo-Pyrimidine Derivative : The target lacks the fused pyrazolo-pyrimidine and chromenone systems, which contribute to the higher molecular weight (589.1 vs. ~391.6) and likely influence solubility and target specificity (e.g., kinase inhibition).
  • Thiazolidinone Analogs : The thiazolidinone ring introduces a sulfur atom and a carbonyl group, which may enhance metabolic stability compared to the target’s pyrrolidine-ketone moiety.

Physicochemical Properties

  • Melting Point : The pyrazolo-pyrimidine derivative exhibits a relatively high melting point (175–178°C), likely due to its rigid fused-ring system. The target compound’s melting point may be lower, given its less complex structure.
  • Solubility : The pyrrolidine group in the target may improve water solubility compared to the tert-butyl and dihydropyran substituents in , which are more hydrophobic.

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